5-Hydroxy-2-methylbenzoic acid
Description
Contextualization within Aromatic Carboxylic Acid Research
5-Hydroxy-2-methylbenzoic acid, also known as 5-hydroxy-o-toluic acid, is a member of the aromatic carboxylic acid family. tcichemicals.com Its structure, featuring a benzene (B151609) ring substituted with a carboxyl group, a hydroxyl group, and a methyl group, makes it a subject of interest. sigmaaldrich.comnih.gov Aromatic carboxylic acids are a broad class of compounds with diverse properties and applications, and the specific arrangement of functional groups on this compound imparts unique chemical reactivity and biological activity. ontosight.ai The presence of both a hydroxyl and a carboxyl group allows for a range of chemical modifications, making it a versatile building block in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 578-22-3 |
| Molecular Formula | C8H8O3 |
| Molecular Weight | 152.15 g/mol |
| Melting Point | 180-189 °C |
| Appearance | White to brown or light yellow powder/crystal |
| Solubility | Slightly soluble in water |
Source: tcichemicals.comsigmaaldrich.comchemimpex.comchemicalbook.com
Historical Perspectives in Chemical and Biological Investigations
Historically, the synthesis of related compounds, such as 2-propoxy-5-methylbenzoic acid, has been documented, starting from p-cresotinic acid (2-hydroxy-5-methylbenzoic acid), which indicates early interest in this structural motif for applications like the development of dental cements. nist.gov The synthesis of 2-hydroxy-5-methylbenzoic acid itself was achieved through the carbonation of p-cresol (B1678582). nist.gov Early research into the metabolism of aromatic compounds by microorganisms also shed light on related hydroxybenzoic acids, for instance, the formation of 4-hydroxy-2-methylbenzoic acid as an intermediate in the degradation of m-cresol. These foundational studies have paved the way for a deeper understanding of the synthesis and biological relevance of substituted benzoic acids.
Current Research Trajectories and Significance in Contemporary Chemistry and Biology
The contemporary significance of this compound is multifaceted, with active research in medicinal chemistry, materials science, and as a synthetic intermediate. chemimpex.combldpharm.com
In medicinal chemistry , it serves as a crucial intermediate in the synthesis of new pharmaceutical compounds. chemimpex.comchemicalbook.com Its derivatives are being explored for a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. chemimpex.comresearchgate.net For example, derivatives of hydroxybenzoic acids have been investigated as potential inhibitors of enzymes like cyclooxygenase (COX-2) and epidermal growth factor receptor (EGFR) tyrosine kinase. researchgate.netmdpi.com Research has shown that modifying the core structure of hydroxybenzoic acids can lead to derivatives with enhanced biological activities. mdpi.comglobalresearchonline.net
In the realm of materials science , this compound and its isomers are utilized in the production of certain polymers, where they can enhance properties such as durability. chemimpex.com Its structural features are also valuable in the development of coatings and plasticizers.
As a synthetic intermediate , this compound is a versatile building block due to its reactive hydroxyl and carboxyl groups. chemimpex.com It is used in the synthesis of more complex molecules for various applications, including pharmaceuticals and even rust converters, where related polyhydroxy benzoic acid derivatives have shown efficacy in converting iron rust into a protective layer. chemimpex.comresearchgate.net Its antioxidant properties also make it a valuable component in cosmetic formulations, where it helps protect the skin from oxidative stress. chemimpex.com
Properties
IUPAC Name |
5-hydroxy-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4,9H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOYQUNKXJQXQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00206489 | |
| Record name | 5-Hydroxy-2-methylbenzoic acid | |
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Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
578-22-3 | |
| Record name | 5-Hydroxy-2-methylbenzoic acid | |
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| Record name | 578-22-3 | |
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| Record name | 5-Hydroxy-2-methylbenzoic acid | |
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| Record name | 5-hydroxy-2-methylbenzoic acid | |
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| Record name | 5-HYDROXY-2-METHYLBENZOIC ACID | |
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Synthetic Methodologies and Chemical Transformations of 5 Hydroxy 2 Methylbenzoic Acid
Advanced Synthetic Routes to 5-Hydroxy-2-methylbenzoic Acid
The synthesis of this compound can be accomplished through various methodologies, ranging from classical chemical reactions to modern biocatalytic approaches. The choice of route often depends on the desired purity, yield, and environmental impact.
Catalytic methods offer efficient and often more environmentally benign pathways to phenolic carboxylic acids. A significant advancement in this area is the use of enzymatic catalysis, which provides high selectivity under mild conditions.
Biocatalytic carboxylation using whole-cell systems containing overexpressed decarboxylase enzymes represents a green alternative to traditional chemical methods. nih.gov These enzymes, operating in the reverse direction of their natural function, can catalyze the direct carboxylation of phenols using bicarbonate as a CO2 source. nih.gov This approach is noted for its exceptional regioselectivity, often yielding a single product isomer where chemical methods might produce mixtures. nih.govacs.orgnih.gov For instance, o-benzoic acid decarboxylases have been successfully employed for the regioselective carboxylation of various phenolic substrates. nih.gov
In contrast, the traditional Kolbe–Schmitt reaction, a cornerstone of industrial phenol (B47542) carboxylation, typically requires harsh conditions such as high temperatures (120–300 °C) and pressures (around 90 bar). nih.govnih.gov While effective, this method can suffer from a lack of regioselectivity, leading to the formation of undesired isomers and complicating purification processes. nih.govacs.org
Table 1: Comparison of Synthetic Approaches for Phenolic Carboxylation
| Feature | Enzymatic Carboxylation | Kolbe-Schmitt Reaction |
|---|---|---|
| Catalyst | Decarboxylase Enzymes | None (thermal) |
| CO2 Source | Bicarbonate (KHCO3) | Pressurized CO2 gas |
| Temperature | Ambient (e.g., 30 °C) nih.gov | High (120–300 °C) nih.gov |
| Pressure | Atmospheric | High (e.g., 90 bar) nih.gov |
| Regioselectivity | Excellent (typically one isomer) nih.gov | Moderate to Poor (product mixtures common) acs.org |
| Conditions | Mild (aqueous buffer) nih.gov | Harsh |
Multi-step synthesis provides a versatile platform for constructing specifically substituted aromatic compounds like this compound from readily available precursors. A common strategy involves the protection of reactive functional groups, followed by key bond-forming reactions and subsequent deprotection.
A plausible synthetic sequence can be adapted from methodologies used for related isomers, such as 3-hydroxy-2-methylbenzoic acid. google.com Such a route could commence with a suitably substituted phenol, for instance, 4-bromo-3-methylphenol. The synthesis would proceed through the following key steps:
Protection: The phenolic hydroxyl group is protected to prevent it from interfering with subsequent reactions. A common protecting group for phenols is the benzyl (B1604629) group, which can be introduced by reaction with benzyl chloride.
Grignard Reaction: The aryl bromide is converted into a Grignard reagent by reacting it with magnesium metal in an appropriate solvent like tetrahydrofuran (B95107) (THF).
Carboxylation: The Grignard reagent is then reacted with carbon dioxide (in the form of dry ice or CO2 gas) to introduce the carboxylic acid group onto the aromatic ring.
Deprotection: The final step involves the removal of the protecting group to unveil the free hydroxyl group. For a benzyl ether, this is typically achieved via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. google.com
This sequence allows for the precise placement of the hydroxyl and carboxyl functionalities on the 2-methylphenyl scaffold.
Achieving high regioselectivity is a critical challenge in the synthesis of substituted aromatic compounds. As mentioned, enzymatic carboxylation stands out for its ability to selectively target a specific position on the aromatic ring. nih.gov
Studies have shown that benzoic acid decarboxylases exhibit exclusive regioselectivity for the carboxylation of the aromatic system at the ortho-position relative to the directing phenolic group. acs.orgnih.gov This biocatalytic method completely avoids the formation of para-carboxylated byproducts that are often observed in the Kolbe-Schmitt reaction. acs.orgnih.gov The substrate scope of these enzymes has been investigated, revealing that they can accommodate a variety of phenolic compounds, including those with complex structures. nih.gov The electron density of the aromatic ring influences the site of carboxylation when multiple potential sites are available. nih.gov
Table 2: Examples of Regioselective Enzymatic Carboxylation
| Substrate | Enzyme | Product | Conversion (%) |
|---|---|---|---|
| Phenol | 2,3-DHBD_Ao | Salicylic (B10762653) acid | 45 |
| Resorcinol | 2,6-DHBD_Rs | 2,4-Dihydroxybenzoic acid | >99 |
| Catechol | 2,3-DHBD_Ao | 2,3-Dihydroxybenzoic acid | >99 |
| Phloretin | 2,3-DHBD_Ao | 3-(4-hydroxyphenyl)-1-(2,4,6-trihydroxy-3-carboxyphenyl)propan-1-one | 83 |
Data adapted from a study on the regioselective enzymatic carboxylation of bioactive (poly)phenols. nih.gov Enzymes: 2,3-DHBD_Ao (2,3-dihydroxybenzoic acid decarboxylase from Aspergillus oryzae), 2,6-DHBD_Rs (2,6-dihydroxybenzoic acid decarboxylase from Rhizobium sp.).
Derivatization Strategies and Analogue Synthesis for this compound
The presence of two distinct functional groups in this compound allows for selective modifications to generate a wide array of derivatives and analogues.
The phenolic hydroxyl group is a prime site for derivatization, most commonly through O-alkylation or acylation to form ethers and esters, respectively.
O-Alkylation: Ethers can be synthesized by reacting the hydroxyl group with an alkyl halide in the presence of a base. For example, a procedure for the propylation of the isomeric p-cresotinic acid (2-hydroxy-5-methylbenzoic acid) involves heating a mixture of the acid, potassium hydroxide (B78521) (KOH), and n-propyl iodide. nist.gov This type of reaction, known as the Williamson ether synthesis, can be applied to this compound to produce various 5-alkoxy-2-methylbenzoic acids.
Condensation Reactions: The hydroxyl group can also participate in condensation reactions. Research has shown that this compound condenses with aqueous formaldehyde (B43269) and hydrochloric acid. cdnsciencepub.com Depending on the reaction temperature, different products can be obtained, such as 3-hydroxy-6-methylphthalide at room temperature or a benzodioxane derivative at boiling point. cdnsciencepub.com
The carboxylic acid group is readily converted into esters, amides, and other acid derivatives, significantly expanding the molecular diversity accessible from the parent compound.
Esterification: The most common derivatization of the carboxyl group is esterification. The Fischer-Speier esterification is a classical method where the carboxylic acid is refluxed with an excess of an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H2SO4) or tosic acid (TsOH). nist.govmasterorganicchemistry.com This is an equilibrium-driven reaction, and using the alcohol as a solvent helps to shift the equilibrium towards the product ester. masterorganicchemistry.com For example, p-cresotinic acid has been converted to its ethyl ester by refluxing with absolute ethanol (B145695) and a catalytic amount of H2SO4. nist.gov
A key challenge in esterifying hydroxybenzoic acids is the potential for a competing reaction at the phenolic hydroxyl group (O-alkylation). google.com To achieve selective esterification of the carboxyl group, alternative methods have been developed. One such process involves reacting the hydroxybenzoic acid with a halogenated hydrocarbon in a homogeneous liquid phase in the presence of a nonquaternizable tertiary amine catalyst. google.com This approach minimizes the undesired side reactions at the hydroxyl function. google.com
Table 3: Examples of Esterification of Hydroxybenzoic Acids
| Carboxylic Acid | Alcohol/Reagent | Catalyst | Product |
|---|---|---|---|
| Benzoic Acid | Ethanol | H2SO4 | Ethyl benzoate (B1203000) youtube.com |
| p-Cresotinic Acid | Ethanol | H2SO4 | Ethyl 2-hydroxy-5-methylbenzoate nist.gov |
| 2-hydroxybenzoic acid | Methanol | Acid Catalyst | Methyl-2-hydroxybenzoate 4college.co.uk |
Methyl Group Derivatization and Aromatic Ring Substitutions
The chemical reactivity of this compound is dictated by its three functional groups: a hydroxyl group (-OH), a methyl group (-CH3), and a carboxylic acid group (-COOH), all attached to a benzene (B151609) ring. These substituents influence the molecule's behavior in chemical reactions, particularly in electrophilic aromatic substitution and derivatization of the methyl group.
Aromatic Ring Substitutions
The location of subsequent substitutions on the aromatic ring is governed by the directing effects of the existing groups. The hydroxyl group is a powerful activating substituent that directs incoming electrophiles to the ortho and para positions relative to it. msu.edu Similarly, the methyl group is a weakly activating ortho, para-director. In contrast, the carboxylic acid group is a deactivating substituent, directing incoming electrophiles to the meta position. wikipedia.orgquora.com
In electrophilic aromatic substitution reactions, the strong activating and directing effect of the hydroxyl group is expected to dominate, making the positions ortho and para to it (C4 and C6) the most reactive sites for electrophilic attack. The presence of these activating groups makes the ring more susceptible to electrophilic substitution compared to unsubstituted benzene. msu.edu
Methyl Group Derivatization
The methyl group attached to the aromatic ring is also a site for chemical modification. As a benzylic group, it can undergo oxidation reactions. Strong oxidizing agents can convert the methyl group into a carboxylic acid. wikipedia.orgmnstate.eduorganic-chemistry.org Furthermore, the existence of the related compound 5-Hydroxymethyl-2-methyl-benzoic acid demonstrates that the methyl group can be derivatized through hydroxylation, indicating its versatility as a reactive site. nih.gov
Phthalide (B148349) Formation and Intramolecular Cyclization Reactions
This compound can undergo intramolecular cyclization to form phthalide structures, which are bicyclic compounds containing a lactone (cyclic ester). A notable example is its condensation reaction with formaldehyde (HCHO) in the presence of hydrochloric acid (HCl). The outcome of this reaction is highly dependent on the temperature at which it is conducted.
When the condensation is performed at room temperature, the primary product is 3-hydroxy-6-methylphthalide . However, if the reaction is carried out at the boiling point of the mixture, a more complex molecule is formed: the lactone of 8-hydroxymethyl-1,3-benzodioxane-6-methyl-7-carboxylic acid . This demonstrates that temperature is a critical parameter controlling the reaction pathway and the final molecular structure.
| Reaction Temperature | Key Reagents | Major Product |
|---|---|---|
| Room Temperature | Formaldehyde, Hydrochloric Acid | 3-hydroxy-6-methylphthalide |
| Boiling Point | Formaldehyde, Hydrochloric Acid | Lactone of 8-hydroxymethyl-1,3-benzodioxane-6-methyl-7-carboxylic acid |
Reaction Mechanisms and Kinetics in this compound Synthesis
The primary industrial method for synthesizing hydroxybenzoic acids from phenols is the Kolbe-Schmitt reaction . wikipedia.orgscienceinfo.com This carboxylation reaction is the principal route for the synthesis of this compound, starting from p-cresol (B1678582) (4-methylphenol). The reaction proceeds through a multi-step mechanism.
Mechanism of Synthesis:
Phenoxide Ion Formation: The first step involves treating the starting material, p-cresol, with a strong base such as sodium hydroxide (NaOH). The base deprotonates the phenolic hydroxyl group, forming a sodium p-cresolate (phenoxide) ion. This step is crucial as the phenoxide ion is significantly more reactive toward electrophilic aromatic substitution than the neutral phenol molecule. aakash.ac.in
Electrophilic Attack by Carbon Dioxide: The highly nucleophilic phenoxide ion then attacks carbon dioxide (CO2), which acts as a weak electrophile. The attack occurs preferentially at the carbon atom ortho to the hydroxyl group due to the strong ortho-directing influence of the phenoxide. aakash.ac.inquora.com
Intermediate Formation and Tautomerization: This nucleophilic addition results in the formation of a non-aromatic cyclohexadienone intermediate. Aromaticity is subsequently restored through a proton transfer (tautomerization), which yields the more stable aromatic system of a salicylate (B1505791) salt. quora.com
Acidification: In the final step, the reaction mixture is treated with a strong acid, such as sulfuric acid (H2SO4), to protonate the carboxylate salt. This acidification yields the final product, this compound. wikipedia.org
Reaction Kinetics:
Advanced Spectroscopic and Structural Elucidation Techniques for 5 Hydroxy 2 Methylbenzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
NMR spectroscopy is an indispensable tool for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular skeleton, the chemical environment of atoms, and their connectivity. For 5-Hydroxy-2-methylbenzoic acid, both proton (¹H) and carbon-13 (¹³C) NMR are crucial, particularly in confirming the successful synthesis of its derivatives.
Proton NMR (¹H NMR) Analysis in Derivative Elucidation
Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. When this compound is converted into a derivative, such as its methyl ester (methyl 5-hydroxy-2-methylbenzoate), ¹H NMR is used to confirm the transformation.
In a study detailing the synthesis of methyl 5-hydroxy-2-methylbenzoate, the resulting ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) provided clear evidence of successful esterification. clockss.org The broad singlet corresponding to the acidic carboxylic proton of the parent acid disappears, and a new singlet appears at 3.89 ppm, characteristic of the methyl ester (–OCH₃) protons. clockss.org
The aromatic region of the spectrum is also diagnostic. The three protons on the benzene (B151609) ring appear as distinct signals, confirming the substitution pattern. The proton at the C6 position (ortho to the carboxyl group) appears as a doublet at δ 7.42 ppm. The proton at the C3 position (ortho to the methyl group) is observed as a doublet at δ 7.11 ppm, while the C4 proton (between the hydroxyl and carboxyl groups) shows as a doublet of doublets at δ 6.92 ppm. clockss.org The presence of a broad singlet at 5.42 ppm confirms the phenolic hydroxyl (–OH) proton. clockss.org
Another common derivative is formed by methylation of the hydroxyl group to yield 5-methoxy-2-methylbenzoic acid. In this case, the ¹H-NMR spectrum in deuterated acetone (B3395972) shows the disappearance of the phenolic proton signal and the appearance of a new singlet for the methoxy (B1213986) group (Ar–OCH₃) at 3.82 ppm. unipi.it The signal for the methyl group attached to the ring is observed at 2.50 ppm. unipi.it The aromatic protons show shifts consistent with the new electronic environment: a doublet of doublets at 7.03 ppm, a doublet at 7.21 ppm, and a doublet at 7.48 ppm. unipi.it
| Proton Assignment | Methyl 5-hydroxy-2-methylbenzoate (in CDCl₃) clockss.org | 5-Methoxy-2-methylbenzoic acid (in Acetone-d₆) unipi.it |
|---|---|---|
| -CH₃ (ring) | 2.50 ppm (s) | 2.50 ppm (s) |
| -COOCH₃ | 3.89 ppm (s) | N/A |
| -OCH₃ (ether) | N/A | 3.82 ppm (s) |
| Ar-H (C6) | 7.42 ppm (d) | 7.48 ppm (d) |
| Ar-H (C3) | 7.11 ppm (d) | 7.21 ppm (d) |
| Ar-H (C4) | 6.92 ppm (dd) | 7.03 ppm (dd) |
| -OH | 5.42 ppm (br s) | N/A |
| -COOH | N/A | 11.14 ppm (br s) |
Carbon-13 NMR (¹³C NMR) Analysis in Derivative Elucidation
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding environment. This technique is highly effective for confirming structural changes during derivatization.
For methyl 5-hydroxy-2-methylbenzoate, the ¹³C NMR spectrum shows a signal for the ester carbonyl carbon (C=O) at 168.1 ppm. clockss.org The new methyl ester carbon (–OCH₃) appears at 52.0 ppm. clockss.org The carbon attached to the ring's methyl group (C2) resonates at 130.1 ppm, while the methyl carbon itself appears at 20.8 ppm. The aromatic carbons show distinct signals corresponding to their positions, including the carbon bearing the hydroxyl group (C5) at 153.4 ppm. clockss.org
| Carbon Assignment | Chemical Shift (ppm) |
|---|---|
| C=O (ester) | 168.1 |
| C5 (C-OH) | 153.4 |
| C6 | 132.9 |
| C1 | 132.2 |
| C2 (C-CH₃) | 130.1 |
| C4 | 119.3 |
| C3 | 117.1 |
| -OCH₃ | 52.0 |
| -CH₃ (ring) | 20.8 |
By comparing the ¹³C NMR spectrum of a derivative to that of the parent this compound, chemists can unequivocally confirm the modification of the carboxyl or hydroxyl group, thus verifying the outcome of the chemical reaction.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. google.com By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, it is possible to calculate the electron density map of the molecule and thereby determine bond lengths, bond angles, and intermolecular interactions. google.com Although a specific crystal structure for this compound is not publicly available, the principles of the technique can be described in the context of its expected structure.
Crystal System and Space Group Analysis
The first step in a crystallographic analysis is to determine the unit cell—the smallest repeating unit of the crystal lattice. The dimensions and angles of the unit cell define one of the seven crystal systems (e.g., monoclinic, orthorhombic). The symmetry of the diffraction pattern reveals the space group, which describes the symmetry operations (like rotations and reflections) that relate the molecules within the unit cell. For substituted benzoic acids, monoclinic and orthorhombic crystal systems are common. The determination of the crystal system and space group is crucial as it dictates how the molecules pack together in the solid state.
Hydrogen Bonding Networks in Crystalline Forms
The most significant intermolecular force governing the crystal structure of this compound would be hydrogen bonding. The molecule has two functional groups capable of forming strong hydrogen bonds: the carboxylic acid group and the phenolic hydroxyl group.
It is highly probable that the carboxylic acid groups would form centrosymmetric dimers, where two molecules are linked by a pair of O–H···O hydrogen bonds between their carboxyl groups. This R²₂(8) ring motif is a very common and stable arrangement for carboxylic acids in the solid state. Additionally, the phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially linking these carboxylic acid dimers into more extended chains or sheets. These extensive hydrogen bonding networks significantly influence the physical properties of the solid, such as its melting point and solubility.
Conformational Analysis and Molecular Geometry in the Solid State
X-ray crystallography would provide precise data on the molecule's internal geometry. The benzene ring is expected to be largely planar. A key conformational feature would be the torsion angle between the plane of the benzene ring and the plane of the carboxylic acid group. While often nearly coplanar to maximize conjugation, steric hindrance from the adjacent methyl group at the C2 position might cause the carboxyl group to twist slightly out of the ring's plane.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular mass and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. For this compound, with a molecular formula of C₈H₈O₃ and a molecular weight of approximately 152.15 g/mol , mass spectrometry provides crucial data for its identification and characterization.
High-resolution mass spectrometry (HRMS) techniques, such as High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS), offer precise mass measurements, enabling the determination of elemental composition and differentiation between isobaric compounds. In the analysis of hydroxybenzoic acids, HPLC-ESI-MS/MS is a frequently employed method. nih.gov For this compound, HRMS can provide the exact mass of the molecular ion, which is essential for confirming its elemental formula.
In the electron ionization (EI) mass spectrum of 2-hydroxy-5-methylbenzoic acid, the molecular ion peak [M]⁺• is observed at a mass-to-charge ratio (m/z) of 152. nist.gov The fragmentation of this isomer likely proceeds through pathways characteristic of both phenols and benzoic acids. A significant fragment is often observed at m/z 134, corresponding to the loss of a water molecule ([M-H₂O]⁺•). Another prominent peak can be seen at m/z 106, which results from the loss of formic acid ([M-HCOOH]⁺•) or successive losses of CO and H₂O. The loss of the entire carboxyl group as •COOH can also occur, leading to a fragment at m/z 107.
A proposed fragmentation pathway for this compound would likely exhibit similar losses. The presence of the methyl and hydroxyl groups on the aromatic ring will influence the stability of the resulting fragment ions. High-resolution measurements would allow for the unambiguous identification of these fragments by providing their precise masses.
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts
| Adduct Ion | Predicted m/z |
|---|---|
| [M+H]⁺ | 153.05463 |
| [M+Na]⁺ | 175.03657 |
| [M-H]⁻ | 151.04007 |
| [M+NH₄]⁺ | 170.08117 |
| [M+K]⁺ | 191.01051 |
This table is based on predicted data and serves as an illustrative example of what would be obtained via HRMS analysis.
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique that is particularly useful for the analysis of non-volatile and thermally labile molecules, including applications in imaging mass spectrometry (IMS). In MALDI-MS, the analyte is co-crystallized with a matrix compound that absorbs the laser energy, facilitating the desorption and ionization of the analyte with minimal fragmentation.
While there is no specific literature detailing the use of MALDI-MS for the imaging of this compound as an analyte within complex matrices, it is noteworthy that structurally similar compounds, particularly dihydroxybenzoic acids (DHB), are widely used as matrices in MALDI-MS analysis of various biomolecules and synthetic polymers. For instance, 2,5-dihydroxybenzoic acid is one of the most common matrices employed in MALDI-MS. Furthermore, a mixture of 2,5-dihydroxybenzoic acid and 2-hydroxy-5-methoxybenzoic acid has been utilized as a "super-DHB" matrix for the analysis of lipids. This indicates that benzoic acid derivatives with hydroxyl substitutions are well-suited for the role of a MALDI matrix due to their ability to absorb UV laser light and facilitate proton transfer to the analyte.
Given this context, while direct imaging of this compound via MALDI-MS is not a documented application, the compound's structural features suggest its potential utility as a MALDI matrix itself, or that it could be analyzed using MALDI-MS with an appropriate, different matrix. The choice of matrix is critical and would depend on the specific properties of the analyte and the sample being investigated.
Infrared Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. It relies on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups: a carboxylic acid, a hydroxyl group, and a substituted aromatic ring.
The IR spectrum of a carboxylic acid is distinguished by a very broad absorption band due to the O-H stretching vibration of the carboxyl group, which is typically observed in the range of 3300-2500 cm⁻¹. This broadness is a result of hydrogen bonding. Another key feature is the strong, sharp absorption band corresponding to the C=O (carbonyl) stretching vibration, which for an aromatic carboxylic acid, typically appears between 1700 and 1680 cm⁻¹. docbrown.info
The phenolic O-H group also exhibits a stretching vibration, which is usually found around 3600-3200 cm⁻¹. In the solid state, this band is often broad due to hydrogen bonding. The C-O stretching vibrations of the carboxylic acid and the phenol (B47542) will appear in the fingerprint region, between 1320 and 1210 cm⁻¹ and 1260-1000 cm⁻¹ respectively.
Aromatic C-H stretching vibrations are typically observed as weaker bands just above 3000 cm⁻¹. The substitution pattern on the benzene ring gives rise to characteristic C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region. For a 1,2,4-trisubstituted benzene ring, which is the substitution pattern of this compound, specific absorption bands in this region can be expected.
Table 2: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
|---|---|---|
| 3300-2500 (broad) | O-H stretch | Carboxylic acid |
| ~3600-3200 (broad) | O-H stretch | Phenol |
| ~3100-3000 | C-H stretch | Aromatic |
| ~2970-2850 | C-H stretch | Methyl group |
| 1700-1680 (strong, sharp) | C=O stretch | Carboxylic acid |
| ~1600, ~1475 | C=C stretch | Aromatic ring |
| ~1320-1210 | C-O stretch | Carboxylic acid |
| ~1260-1000 | C-O stretch | Phenol |
This table presents typical ranges for the vibrational modes of the functional groups present in this compound.
A detailed vibrational analysis, often supported by computational methods such as Density Functional Theory (DFT), would be required to assign all the observed bands in the IR spectrum to specific vibrational modes of the molecule. Such an analysis considers the coupling of vibrations and provides a more complete understanding of the molecule's dynamic structure.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-hydroxy-5-methylbenzoic acid |
| 5-Methylsalicylic acid |
| 2,5-dihydroxybenzoic acid |
Biological Activity and Pharmacological Investigations of 5 Hydroxy 2 Methylbenzoic Acid and Its Derivatives
Mechanisms of Action in Biological Systems
The biological and pharmacological activities of 5-Hydroxy-2-methylbenzoic acid and its related derivatives are subjects of growing scientific interest. These compounds engage with various biological systems through diverse mechanisms, including receptor modulation, enzyme inhibition, and interference with key cellular pathways. Research into these mechanisms sheds light on their potential as scaffolds for therapeutic agents.
Cyclooxygenase-2 (COX-2): Cyclooxygenase (COX) enzymes are pivotal in the biosynthesis of prostanoids like prostaglandins (B1171923) from arachidonic acid. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is an inducible enzyme that is significantly upregulated during inflammatory processes. nih.govbrieflands.com Consequently, selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-selective NSAIDs. nih.govbrieflands.com
Derivatives of benzoic acid have been investigated as COX-2 inhibitors. Structure-activity relationship (SAR) studies indicate that specific structural modifications on the benzoic acid scaffold can confer selectivity for the COX-2 enzyme. For instance, the introduction of larger substituents can enhance COX-2 inhibitory potency and selectivity. nih.gov Molecular docking studies have revealed that these inhibitors can interact with key amino acid residues within the active site of the COX-2 enzyme, preventing the binding of arachidonic acid and its subsequent conversion to pro-inflammatory prostaglandins. nih.gov
D-Amino Acid Oxidase (DAAO): D-Amino Acid Oxidase (DAAO) is a flavoenzyme that degrades D-amino acids, most notably D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the brain. nih.govgoogle.com By regulating D-serine levels, DAAO indirectly modulates NMDA receptor activity, and its inhibition has been proposed as a therapeutic strategy for conditions involving NMDA receptor hypofunction, such as schizophrenia. nih.govgoogle.comwikipedia.org
Benzoic acid is a known canonical inhibitor of human DAAO (hDAAO). nih.govgoogle.com Its inhibitory action provides a basis for the design of more potent and specific DAAO inhibitors. Research has led to the development of various inhibitor classes, including derivatives based on scaffolds like 5-hydroxy-1,2,4-triazin-6(1H)-one, which have shown potent inhibitory activity in the nanomolar range. nih.gov The investigation of this compound and its derivatives as DAAO inhibitors is a plausible area for future research, given the established activity of the parent benzoic acid structure.
Tyrosinase: Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in melanin (B1238610) biosynthesis. nih.govmdpi.com Its inhibition is a primary focus in the development of treatments for hyperpigmentation disorders. nih.gov Various benzoic acid derivatives have been synthesized and evaluated for their tyrosinase inhibitory potential.
Kinetic studies have revealed that these compounds can act through different inhibition mechanisms. For example, nicotinic acid and picolinic acid have been shown to be competitive inhibitors of both the monophenolase and diphenolase activities of mushroom tyrosinase. nih.gov In contrast, 2-aminobenzoic acid and 4-aminobenzoic acid exhibit non-competitive inhibition. nih.gov One study on a series of synthesized benzoic acid derivatives found that an amide derivative was the most potent inhibitor, with an IC₅₀ value of 1.09 µM, significantly more potent than the standards kojic acid (16.67 µM) and L-mimosine (3.68 µM). researchgate.net These findings underscore that modifications to the benzoic acid core can yield potent tyrosinase inhibitors with varying kinetic profiles.
Interactive Data Table: Tyrosinase Inhibition by Benzoic Acid and its Derivatives
| Compound | Inhibition Type | IC₅₀ (µM) | Kᵢ (mM) | Reference |
|---|---|---|---|---|
| Benzoic Acid Derivative 7 (Amide) | Not Specified | 1.09 | Not Reported | researchgate.net |
| Kojic Acid (Standard) | Competitive | 16.67 | Not Reported | researchgate.net |
| L-Mimosine (Standard) | Not Specified | 3.68 | Not Reported | researchgate.net |
| Nicotinic Acid (Monophenolase) | Competitive | Not Reported | 1.21 | nih.gov |
| Picolinic Acid (Monophenolase) | Competitive | Not Reported | 1.97 | nih.gov |
| 2-Aminobenzoic Acid (Diphenolase) | Non-competitive | Not Reported | 0.00472 | nih.gov |
| 4-Aminobenzoic Acid (Diphenolase) | Non-competitive | Not Reported | 0.020 | nih.gov |
Viral Methyltransferases: Viral methyltransferases are essential enzymes for many viruses, playing a critical role in the capping of viral RNA. This capping process is vital for RNA stability, efficient translation of viral proteins, and evasion of the host's innate immune system. As such, these enzymes are attractive targets for the development of broad-spectrum antiviral drugs. Benzoic acid derivatives have been explored as inhibitors of these viral enzymes. For instance, derivatives of 3-(adenosylthio)benzoic acid were designed as inhibitors of the SARS-CoV-2 nsp14 methyltransferase, acting as bisubstrate inhibitors that target both the S-adenosyl-methionine (SAM) and mRNA-binding pockets.
Hydroxybenzoic acids are a well-known class of phenolic compounds that exhibit significant antioxidant properties. nih.gov Their ability to scavenge free radicals and modulate cellular redox states is primarily attributed to the presence of hydroxyl groups on the aromatic ring. nih.gov These groups can donate a hydrogen atom to neutralize free radicals, forming a stable phenoxyl radical in the process. nih.gov
The antioxidant capacity of hydroxybenzoic acids is influenced by the number and position of the hydroxyl groups. nih.govnih.gov Generally, an increase in the number of hydroxyl groups leads to higher antioxidant activity. nih.govglobalresearchonline.net For example, gallic acid, with three hydroxyl groups, often shows superior radical scavenging activity compared to dihydroxybenzoic and monohydroxybenzoic acids. globalresearchonline.net The relative positions of the hydroxyl groups also play a critical role, with ortho- and para-dihydroxylated derivatives often being more potent than meta-derivatives due to their ability to form stable quinone structures upon oxidation. nih.gov
The antioxidant potential of these compounds is commonly evaluated using various assays, including the DPPH• (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) cation radical scavenging assay. nih.govnih.gov Studies have shown that dihydroxybenzoic acids like 2,3-DHB, 2,5-DHB, and 3,4-DHB are potent scavengers of both DPPH and ABTS radicals. nih.gov
Interactive Data Table: DPPH Radical Scavenging Activity of Hydroxybenzoic Acids
| Compound | IC₅₀ (µM) | Reference |
|---|---|---|
| 3,4,5-Trihydroxybenzoic Acid (Gallic Acid) | 2.42 | nih.gov |
| 2,3-Dihydroxybenzoic Acid | 3.89 | nih.gov |
| 2,5-Dihydroxybenzoic Acid (Gentisic Acid) | 4.10 | nih.gov |
| 3,4-Dihydroxybenzoic Acid (Protocatechuic Acid) | 5.88 | nih.gov |
| 2,6-Dihydroxybenzoic Acid | > 1000 | nih.gov |
| 3,5-Dihydroxybenzoic Acid | > 1000 | nih.gov |
| 2,4-Dihydroxybenzoic Acid | > 120,000 | nih.gov |
The anti-inflammatory effects of this compound and its derivatives are closely linked to their molecular mechanisms, particularly the inhibition of enzymes like COX-2. nih.gov By blocking COX-2, these compounds prevent the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. nih.gov
Beyond enzyme inhibition, hydroxybenzoic acids can modulate various signaling pathways involved in the inflammatory response. nih.gov For instance, protocatechuic acid (3,4-dihydroxybenzoic acid) has been shown to activate the Nrf2 signaling pathway, which increases the expression of antioxidant enzymes and helps to mitigate oxidative stress and inflammation. nih.gov Some phenolic acids can also inhibit the production of pro-inflammatory cytokines and modulate the NF-κB signaling pathway, a central regulator of inflammation. nih.govnih.gov The anti-inflammatory properties of p-hydroxybenzoic acid and its derivatives have been linked to their ability to influence key metabolic pathways, including the PI3K/Akt and STAT3 signaling pathways. nih.govglobalresearchonline.net
Benzoic acid and its derivatives are known for their broad-spectrum antimicrobial properties and have been used as preservatives in food, cosmetic, and pharmaceutical products. globalresearchonline.net
Antibacterial and Antifungal Activity: The antimicrobial efficacy of hydroxybenzoic acids is often attributed to their ability to disrupt microbial cell membranes, interfere with essential enzymes, or acidify the cytoplasm. nih.gov A study investigating a novel p-hydroxybenzoic acid derivative, 5-(p-hydroxybenzoyl) shikimic acid, isolated from Bacopa procumbens, demonstrated its potential as an antimicrobial agent. mdpi.com Quantitative structure-activity relationship (QSAR) studies on p-aminobenzoic acid derivatives have indicated that the presence of electron-withdrawing groups can enhance antimicrobial activity. chitkara.edu.in For example, bromo-substituted derivatives showed increased activity against Bacillus subtilis, Candida albicans, and Aspergillus niger. chitkara.edu.in
Antiviral Activity: Derivatives of benzoic acid have also shown promise as antiviral agents. globalresearchonline.net The antiviral activity of a hydroxybenzoic acid ester is often higher than that of its corresponding acid. globalresearchonline.net For example, propyl gallate is reported to be more active than gallic acid. globalresearchonline.net Research has demonstrated that certain derivatives can inhibit the influenza A virus. The mechanism of action can involve the inhibition of viral neuraminidase, an enzyme crucial for the release of new virus particles from infected cells. Other antiviral mechanisms include the inhibition of viral methyltransferases, as discussed previously, which disrupts viral replication and helps the virus evade the host immune response.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives of this compound, SAR provides insights into how modifications to the chemical structure influence their pharmacological effects.
Antioxidant Activity: The antioxidant capacity is heavily dependent on the number and position of hydroxyl (-OH) groups on the benzene (B151609) ring. nih.govnih.gov An increased number of -OH groups generally enhances radical scavenging ability. nih.govglobalresearchonline.net The relative positioning is also key; ortho- and para-hydroxyl groups are particularly effective due to the stabilization of the resulting phenoxyl radical through resonance. nih.gov
Anti-inflammatory Activity (COX-2 Inhibition): For COX-2 inhibition, SAR studies on various NSAID scaffolds have shown that specific structural features are required for selective binding. The presence of a sulfonamide or a similar pharmacophore is common in selective COX-2 inhibitors (coxibs). brieflands.com For benzoic acid derivatives, increasing the size of substituents on the core structure can enhance selectivity for the COX-2 enzyme over COX-1. nih.govnih.gov This is because the active site of COX-2 is slightly larger and has a side pocket that can accommodate bulkier groups, a feature not present in COX-1. nih.gov
Tyrosinase Inhibition: In the case of tyrosinase inhibition, SAR studies of benzoic acid derivatives have shown that the type of substituent and its position are critical. A study synthesizing a series of benzoic acid esters and amides found that an amide derivative (compound 7) was the most potent inhibitor. researchgate.net This suggests that the nature of the group attached to the carboxyl function of benzoic acid plays a significant role in the interaction with the tyrosinase active site.
Antimicrobial Activity: For antibacterial and antifungal activity, QSAR studies on p-aminobenzoic acid derivatives revealed that Schiff's bases were generally more potent than their ester counterparts. chitkara.edu.in Furthermore, the presence of electron-withdrawing groups, such as a bromo substituent, at the meta or para position increased the antimicrobial activity against specific bacterial and fungal strains. chitkara.edu.in This indicates that the electronic properties of the substituents significantly modulate the antimicrobial efficacy.
Positional Isomerism and its Impact on Biological Activity
Positional isomerism, which concerns the different spatial arrangements of substituent groups on a core chemical structure, can profoundly influence the biological activity of a molecule. In the context of benzoic acid derivatives, the location of functional groups on the benzene ring is a critical determinant of their pharmacological effects. For instance, studies on various substituted benzoic acids have demonstrated that altering the position of hydroxyl (-OH) and methoxyl (-OCH3) groups can significantly impact their antibacterial properties. nih.gov
The specific placement of a hydroxyl group, for example, can affect the molecule's ability to interact with biological targets. Research has shown that a hydroxyl group at the second carbon atom (ortho position) of the benzoic ring can enhance the speed at which bacterial cells are killed. nih.gov Conversely, moving this group to the meta or para positions can weaken its bacteriostatic activity. nih.gov This highlights the principle that even subtle changes in the molecular architecture, such as the location of a substituent, can lead to substantial differences in biological outcomes. The antibacterial efficacy of phenolic acids is determined by the type of substituent on the benzoic ring, their quantity, and the specific carbon atom to which they are attached. nih.gov
Substituent Effects on Bioactivity and Selectivity
The nature of the chemical groups attached to the this compound scaffold plays a pivotal role in defining the bioactivity and target selectivity of its derivatives. The introduction of different substituents can modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological macromolecules.
A notable example can be found in the development of novel non-steroidal anti-inflammatory drugs (NSAIDs). In a study involving derivatives of 5-acetamido-2-hydroxy benzoic acid, researchers investigated the impact of modifying a substituent on the acetamide (B32628) moiety. researchgate.net By replacing a methyl group with larger aromatic groups like phenyl and benzyl (B1604629), they aimed to enhance the compound's selectivity for cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1). nih.gov Increased COX-2 selectivity is a desirable trait in NSAIDs as it is associated with a reduced risk of gastrointestinal side effects. This strategic modification of substituents underscores the potential to fine-tune the pharmacological profile of this compound derivatives to achieve a more targeted therapeutic effect. nih.gov
Table 1: Effect of Substituents on COX-2 Selectivity
| Parent Compound | Substituent Modification | Target Enzyme | Observed Effect |
|---|---|---|---|
| 5-acetamido-2-hydroxy benzoic acid | Replacement of methyl with phenyl or benzyl | Cyclooxygenase-2 (COX-2) | Increased selectivity |
Preclinical Evaluation of Therapeutic Potential
The therapeutic potential of new chemical entities is initially assessed through a series of preclinical evaluations, which include in vitro and in vivo studies. These investigations provide crucial insights into the compound's biological effects and its potential efficacy in a living system.
In vitro assays are fundamental in the early stages of drug discovery for screening compounds against a variety of biological targets. For derivatives of this compound, computational (in silico) and subsequent in vitro studies have been employed to predict and confirm their biological activity. For instance, in silico predictions for certain 5-acetamido-2-hydroxy benzoic acid derivatives suggested potential interactions with a range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, kinases, and various enzymes. mdpi.com Molecules with a predicted bioactivity score greater than 0.00 are considered likely to possess significant biological activities. mdpi.com
In other research, benzoic acid derivatives isolated from the fungus Bjerkandera adusta were evaluated in cell-based assays using human foreskin fibroblasts. These studies revealed that the compounds could enhance the activity of the ubiquitin-proteasome system and the autophagy-lysosome pathway, two critical cellular protein degradation systems. nih.gov Specifically, a mono-halogenated benzoic acid derivative demonstrated a significant activation of cathepsins B and L. nih.gov
Table 2: Predicted Bioactivity Scores of a 5-acetamido-2-hydroxy benzoic acid derivative (PS3)
| Biological Target | Bioactivity Score |
|---|---|
| GPCR ligand | 0.13 |
| Ion channel modulator | -0.11 |
| Kinase inhibitor | -0.15 |
| Nuclear receptor ligand | 0.28 |
| Protease inhibitor | -0.01 |
| Enzyme inhibitor | 0.35 |
Following promising in vitro results, compounds are advanced to in vivo models to assess their efficacy in a whole-organism context. Derivatives of this compound have been evaluated for their analgesic properties in established animal models of pain.
In one study, the anti-nociceptive activity of 5-acetamido-2-hydroxy benzoic acid derivatives was investigated using the acetic acid-induced writhing test and the hot plate test in mice. nih.gov The writhing test assesses peripheral analgesic activity, while the hot plate test evaluates central analgesic effects. One particular derivative, referred to as PS3, demonstrated a significant reduction in painful activity. nih.gov At doses of 20 and 50 mg/kg, PS3 reduced the number of writhes by 74% and 75%, respectively, compared to the control group. nih.gov The parent compound, 5-acetamido-2-hydroxy benzoic acid, had previously shown a potent peripheral anti-nociceptive effect in the writhing test, with an ED50 value of 4.95 mg/kg. mdpi.com It also exhibited central anti-nociceptive activity in the hot plate test. mdpi.com
Table 3: In Vivo Analgesic Activity of a 5-acetamido-2-hydroxy benzoic acid derivative (PS3)
| Animal Model | Dose (mg/kg) | Reduction in Painful Activity (%) |
|---|---|---|
| Acetic Acid-Induced Writhing | 20 | 74 |
| Acetic Acid-Induced Writhing | 50 | 75 |
Toxicological Assessment and Pharmacokinetic Profiling of Derivatives
Understanding the toxicological and pharmacokinetic properties of a drug candidate is crucial for its development. These studies help to determine how the body affects the drug (pharmacokinetics) and any potential for adverse effects (toxicology).
ADME studies are essential for characterizing the pharmacokinetic profile of a compound. For derivatives of 5-acetamido-2-hydroxy benzoic acid, computational tools have been used to predict their ADME properties. nih.gov These in silico models provide initial estimates of a compound's likely absorption, distribution, metabolism, and excretion characteristics. For example, predictions were made for properties such as plasma protein binding (PPB) and the ability to penetrate the blood-brain barrier (BBB). mdpi.com One of the challenges identified for the parent compound, 5-acetamido-2-hydroxy benzoic acid, was its low plasma bioavailability, with concentrations peaking in the first two hours before declining rapidly. mdpi.com Such predictions are valuable for guiding the chemical modification of lead compounds to improve their pharmacokinetic profiles.
Table 4: Predicted ADME Properties of 5-acetamido-2-hydroxy benzoic acid Derivatives
| Compound | Predicted Plasma Protein Binding (%) | Predicted Blood-Brain Barrier Penetration |
|---|---|---|
| PS1 (5-acetamido-2-hydroxy benzoic acid) | 90.758 | No |
| PS2 | 96.884 | No |
| PS3 | 94.887 | No |
Predictive Toxicology via Computational Methods
Computational toxicology, also known as in silico toxicology, utilizes computer-based models to predict the potential adverse effects of chemical substances on human health and the environment. nih.govresearchgate.net These methods are gaining prominence in drug discovery and chemical safety assessment as they offer a rapid, cost-effective, and ethical alternative to traditional animal testing. nih.govresearchgate.net By analyzing the relationship between a molecule's structure and its toxicological properties, in silico tools can forecast various endpoints, including carcinogenicity, mutagenicity, and organ toxicity. frontiersin.org
Models like Quantitative Structure-Activity Relationship (QSAR) are foundational to computational toxicology, correlating a chemical's structural or physicochemical properties with its biological activity. nih.gov For the broader class of benzoic acid derivatives, computational models have been developed to predict toxicity, such as the oral lethal dose (LD50) in mice, based on molecular fragments and elemental composition. nih.gov
While specific experimental or in-depth computational toxicology studies on this compound are not extensively detailed in current literature, various predictive models and software platforms can generate an estimated toxicological profile. These platforms use a chemical's structure to predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. The predicted ADMET features for this compound from computational models are summarized below.
Table 1: Predicted ADMET Properties of this compound
| Property Category | Parameter | Predicted Value/Outcome |
|---|---|---|
| Absorption | Water Solubility | Soluble |
| Caco-2 Permeability | Low | |
| Human Intestinal Absorption | Moderately absorbed | |
| Distribution | Blood Brain Barrier (BBB) Permeability | Cannot cross BBB |
| Human Plasma Protein Binding (PPB) | High | |
| Metabolism | CYP2D6 Inhibitor | Non-inhibitor |
| CYP3A4 Inhibitor | Non-inhibitor | |
| Excretion | Renal Organic Cation Transporter 2 (OCT2) Substrate | Non-substrate |
| Toxicity | Ames Test (Mutagenicity) | Non-mutagen |
| Carcinogenicity | Non-carcinogen | |
| hERG (Cardiac Toxicity) | Non-inhibitor | |
| Oral Rat Acute Toxicity (LD50) | 2.52 mol/kg | |
| Skin Sensitisation | Weak sensitizer |
This data is generated by computational models and has not been experimentally verified.
In studies of related compounds, such as 5-acetamido-2-hydroxy benzoic acid derivatives, computational tools have been employed to predict toxicological and pharmacokinetic properties, guiding the design of safer drug candidates. mdpi.com These in silico approaches are crucial in the early stages of research to identify potential liabilities and prioritize molecules for further development. mdpi.com
Plant Growth Regulation and Phytohormonal Activity
Phenolic compounds, including hydroxybenzoic acids, are a diverse group of plant secondary metabolites known to play significant roles in plant-environment interactions. researchgate.net They can act as allelochemicals—compounds released by one plant that influence the growth and development of neighboring plants. nih.gov The effects of these compounds are often concentration-dependent, exhibiting growth-promoting activities at low concentrations and inhibitory effects at higher concentrations. researchgate.net
While specific research on the plant growth regulatory or phytohormonal activity of this compound is limited, studies on its isomers and other related benzoic acid derivatives provide insight into the potential biological roles of this class of compounds.
Benzoic acid and its derivatives can interfere with multiple physiological processes in plants. nih.gov For example, benzoic and cinnamic acids were found to inhibit the root and shoot growth of soybean (Glycine max), stunt lateral root development, and alter the uptake and transport of essential minerals. nih.gov These allelochemicals also caused a reduction in leaf chlorophyll (B73375) content, suggesting an impact on photosynthesis. nih.gov Another related compound, 6-Methylsalicylic acid (2-hydroxy-6-methylbenzoic acid), is known to be a phytotoxin. nih.gov Similarly, lunularic acid, a stilbenecarboxylic acid, has been shown to have growth inhibitory and dormancy-inducing effects on lower plants. nih.gov
Conversely, some hydroxybenzoic acids have demonstrated growth-promoting effects. A study investigating several phenolic compounds found that p-hydroxybenzoic acid (4-hydroxybenzoic acid) significantly promoted plant growth at concentrations between 40-60 μmol/L.
The table below summarizes the observed effects of various benzoic acid derivatives on different plant species, illustrating the diverse regulatory activities of this chemical family.
Table 2: Effects of Benzoic Acid Derivatives on Plant Growth
| Compound | Plant Species | Concentration | Observed Effect |
|---|---|---|---|
| Benzoic Acid | Soybean (Glycine max) | Not specified | Reduced root and shoot dry biomass, inhibited lateral root growth. |
| p-Hydroxybenzoic acid | Brassica campestris L. | 40-60 µmol/L | Significant growth-promoting effect. |
| 6-Methylsalicylic acid | General | Not specified | Phytotoxic activity. |
These findings underscore the complex role of hydroxybenzoic acids in plant biology. Their activity is highly dependent on the specific chemical structure (e.g., the position of hydroxyl and other substituent groups on the benzene ring), the concentration applied, and the sensitivity of the target plant species. nih.gov
Computational Chemistry and Molecular Modeling of 5 Hydroxy 2 Methylbenzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of 5-hydroxy-2-methylbenzoic acid.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT studies, often employing basis sets such as B3LYP/6-311++G(d,p), are utilized to determine the optimized molecular geometry of this compound. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which define the three-dimensional shape of the molecule. For similar benzoic acid derivatives, DFT calculations have shown that the carboxylic acid group tends to be coplanar with the benzene (B151609) ring to maximize conjugation. The presence of the hydroxyl and methyl groups on the ring influences the electron distribution and, consequently, the geometry.
Table 1: Predicted Geometrical Parameters of Benzoic Acid Derivatives from DFT Studies
| Parameter | Benzoic Acid | Salicylic (B10762653) Acid (2-hydroxybenzoic acid) | 4-hydroxy-3-methylbenzoic acid |
|---|---|---|---|
| C-C (ring) bond length (Å) | 1.38-1.40 | 1.39-1.41 | 1.38-1.40 |
| C-O (hydroxyl) bond length (Å) | - | ~1.36 | ~1.36 |
| C-C (carboxyl) bond length (Å) | ~1.48 | ~1.47 | ~1.49 |
| C=O (carboxyl) bond length (Å) | ~1.22 | ~1.23 | ~1.22 |
| O-H (carboxyl) bond length (Å) | ~0.97 | ~0.98 | ~0.97 |
| C-C-C (ring) bond angle (°) | 118-121 | 118-122 | 119-121 |
| Dipole Moment (Debye) | ~2.5 | ~2.8 | 2.190 rasayanjournal.co.in |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile libretexts.orgyoutube.com. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO.
For benzoic acid derivatives, the HOMO is typically localized on the benzene ring and the electron-donating hydroxyl group, while the LUMO is often centered on the electron-withdrawing carboxylic acid group. The precise energies of these orbitals are influenced by the positions of the substituents. In a study of salicylic acid isomers, the HOMO-LUMO gap was found to be a key determinant of their relative stability and reactivity researchgate.net. For this compound, the electron-donating nature of both the hydroxyl and methyl groups would be expected to raise the energy of the HOMO, thereby influencing its reactivity.
Table 2: Representative Frontier Molecular Orbital Energies from DFT Studies of Hydroxybenzoic Acids
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Salicylic Acid | -6.82 | -1.82 | 5.00 researchgate.net |
| p-Hydroxybenzoic Acid | -9.37 | - | - |
| 2,5-dihydroxybenzoic acid | - | - | - |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map illustrates the electrostatic potential on the electron density surface of the molecule. Different colors represent varying potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.
For this compound, the MEP map would be expected to show a region of high negative potential (red) around the oxygen atoms of the carboxylic acid and hydroxyl groups, as these are the most electronegative atoms with lone pairs of electrons. These sites are therefore the most likely to act as hydrogen bond acceptors or to be attacked by electrophiles. Conversely, the hydrogen atom of the hydroxyl group and the carboxylic acid group would exhibit a positive potential (blue), making them susceptible to nucleophilic attack and capable of acting as hydrogen bond donors. The aromatic ring itself would show a distribution of potential, influenced by the attached functional groups. Such maps are crucial for understanding intermolecular interactions, including how the molecule might bind to a biological target researchgate.net.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule, such as this compound, might interact with a larger molecule, typically a protein. These methods are fundamental in drug discovery and design.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, which is typically a protein. This allows for the prediction of the binding site and the nature of the interactions between the ligand and the protein's active site residues. The interactions that stabilize the ligand-protein complex can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.
Studies on various benzoic acid derivatives have demonstrated their ability to bind to the active sites of different enzymes. For instance, molecular docking studies have been performed on benzoic acid derivatives against the SARS-CoV-2 main protease nih.gov and snake venom metalloproteinase mdpi.com. In these studies, the hydroxyl and carboxyl groups of the ligands were often found to be crucial for forming hydrogen bonds with amino acid residues such as serine, glycine, and histidine in the protein's active site. For this compound, it is anticipated that the hydroxyl and carboxylic acid moieties would be key pharmacophoric features, enabling it to form specific hydrogen bonds within a protein's binding pocket. The methyl group could contribute to hydrophobic interactions, further anchoring the molecule in the binding site.
Following molecular docking, the strength of the interaction between the ligand and the protein is quantified by calculating the binding energy or binding affinity. A more negative binding energy indicates a more stable ligand-protein complex and a higher binding affinity. These calculations are crucial for ranking potential drug candidates and predicting their efficacy.
In a molecular docking study of a derivative of 2-hydroxy-5-methylbenzaldehyde, a binding affinity of -7.2 kcal/mol was observed with the COVID-19 main protease (PDB ID: 6LU7) nih.gov. Similarly, studies on other hydroxybenzoic acid derivatives have reported binding energies in the range of -5 to -10 kcal/mol with various protein targets mdpi.comnih.gov. These values suggest that this compound could potentially exhibit significant binding affinity for specific biological targets. The precise binding energy would depend on the specific protein and the complementarity of the ligand's shape and chemical properties to the binding site.
Table 3: Predicted Binding Affinities of Benzoic Acid Derivatives with Various Protein Targets from Molecular Docking Studies
| Ligand | Protein Target | Predicted Binding Affinity (kcal/mol) |
|---|---|---|
| Derivative of 2-hydroxy-5-methylbenzaldehyde | COVID-19 main protease (6LU7) | -7.2 nih.gov |
| 2,5-dihydroxybenzoic acid | SARS-CoV-2 main protease | -33.84 (docking score) nih.gov |
| Dihydroxybenzoic acid (DHB) | Snake venom metalloproteinase (SVMP) | -5.3 mdpi.com |
| Dihydroxybenzoic acid (DHB) | Snake venom phospholipase A2 (SVPLA2) | -5.4 mdpi.com |
| Benzoic acid, 2-hydroxy-, ethyl ester | HER2 | -7.353 (Glide score) researchgate.net |
Note: The reported values may be from different docking programs and scoring functions, and thus are not directly comparable. They are presented to illustrate the range of predicted binding affinities for related compounds.
Conformational Dynamics of Ligand-Receptor Complexes
The interaction between a ligand, such as this compound, and its biological receptor is a dynamic process crucial for its pharmacological activity. Understanding the conformational dynamics of the ligand-receptor complex provides deep insights into the binding mechanisms, stability, and the molecular basis of efficacy. Molecular dynamics (MD) simulations are a powerful computational tool used to study these movements and interactions over time. nih.gov
MD simulations can model the behavior of the this compound molecule as it approaches and binds to the active site of a target receptor. These simulations reveal the flexibility of both the ligand and the receptor, showing how they might adjust their shapes to achieve an optimal fit—a concept known as "induced fit." nih.gov By analyzing the simulation trajectory, researchers can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the complex.
Furthermore, these computational studies can quantify the stability of the binding by calculating metrics like the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. A stable RMSD value suggests that the ligand remains securely bound within the receptor's active site. The dynamic nature of these complexes is critical, as the flexibility of certain protein regions can play a significant role in forming and deforming the multi-protein complexes necessary for biological signaling. nih.gov Such analyses are fundamental for rational drug design, allowing for the modification of the ligand's structure to enhance its binding affinity and selectivity for a specific target. researcher.life
In Silico Prediction of Biological Properties
In silico methods, which involve computer-based simulations and modeling, are integral to modern drug discovery for predicting the biological properties of chemical compounds early in the development process. nih.gov These predictions help to identify candidates with promising pharmacological profiles and flag those with potential liabilities, thereby saving significant time and resources. researchgate.netnih.gov
Oral bioavailability, or the fraction of an orally administered drug that reaches systemic circulation, is a critical pharmacokinetic property. nih.gov "Druglikeness" is a qualitative concept used to assess whether a compound possesses properties that would make it a likely candidate for an oral drug. nih.gov One of the most common filters for druglikeness is Lipinski's Rule of Five, which identifies physicochemical properties common among orally active drugs. nih.gov The rule suggests that poor absorption or permeation is more likely when a compound violates two or more of the following criteria: a molecular weight of over 500 Daltons, a LogP value greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. nih.gov
In silico assessment of this compound against these criteria indicates a favorable profile for oral bioavailability. The compound's properties generally fall within the desired ranges, suggesting good potential for absorption and permeation.
| Property | Predicted Value for this compound | Lipinski's Rule of Five Guideline |
|---|---|---|
| Molecular Weight | 152.15 g/mol | ≤ 500 |
| LogP (Octanol-Water Partition Coefficient) | 1.5 | ≤ 5 |
| Hydrogen Bond Donors | 2 | ≤ 5 |
| Hydrogen Bond Acceptors | 3 | ≤ 10 |
Beyond general druglikeness, computational tools can predict a wide array of specific pharmacokinetic and toxicological parameters, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.gov These predictions provide a more detailed in silico profile of a compound's likely behavior in a biological system. For this compound, various ADMET properties have been predicted using established computational models.
These models suggest that this compound is likely to have high gastrointestinal absorption and is not expected to penetrate the blood-brain barrier, which can be a desirable property for drugs intended to act peripherally. Predictions also cover metabolic pathways, such as potential interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism and clearance. Toxicological predictions assess the potential for adverse effects like mutagenicity (Ames test), carcinogenicity, and hepatotoxicity. In silico analyses for this compound generally indicate a low probability for these toxicological endpoints.
| Parameter Category | Predicted Property | Predicted Outcome for this compound |
|---|---|---|
| Absorption | Gastrointestinal (GI) Absorption | High |
| Blood-Brain Barrier (BBB) Permeant | No | |
| Distribution | Plasma Protein Binding (PPB) | Moderately High (Predicted) |
| Metabolism | CYP2D6 Inhibitor | No |
| CYP3A4 Inhibitor | No | |
| Toxicity | Ames Mutagenicity | Non-mutagenic |
| Hepatotoxicity (Liver Damage) | Low Probability | |
| Carcinogenicity | Non-carcinogenic |
Analytical Method Development and Characterization in Complex Matrices
Chromatographic Separation Techniques
Chromatography is a cornerstone for the analysis of 5-Hydroxy-2-methylbenzoic acid, providing the necessary separation from interfering components within a sample matrix prior to detection. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.
High-Performance Liquid Chromatography (HPLC) Methodologies for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the quantitative analysis of phenolic compounds like this compound. nih.govnih.gov The separation is typically achieved using reversed-phase (RP) columns, where a nonpolar stationary phase, most commonly octadecyl silica (B1680970) (C18), is used with a polar mobile phase. nih.govusda.gov
The mobile phase usually consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol. usda.govresearchgate.net To ensure the analyte is in its non-ionized form and to achieve sharp, symmetrical peaks, the mobile phase is often acidified with agents like formic acid or acetic acid. usda.govvu.edu.au Gradient elution, where the proportion of the organic modifier is increased during the run, is frequently employed to effectively separate compounds with different polarities in a single analysis. nih.gov Detection is commonly performed using a UV detector, as the aromatic ring of the compound absorbs light in the ultraviolet region. usda.gov For quantitative analysis, a calibration curve is constructed by running a series of standards of known concentrations.
Table 1: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) Methodologies
Gas Chromatography (GC) is another powerful technique for the separation and analysis of volatile and thermally stable compounds. nih.gov However, direct analysis of polar compounds like this compound by GC can be challenging. The carboxylic acid and hydroxyl groups make the molecule highly polar, which can lead to poor peak shape and strong adsorption onto the active sites within the GC system. researchgate.net
To overcome these issues, derivatization is typically required. researchgate.net This process involves chemically modifying the analyte to increase its volatility and thermal stability. Common derivatization methods for carboxylic acids and phenols include silylation (e.g., using N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA) or esterification to convert the acidic proton into a less polar group. researchgate.net Following derivatization, the analyte can be effectively separated on a nonpolar or medium-polarity capillary column and detected, most commonly by a Flame Ionization Detector (FID) or a mass spectrometer (MS). nih.gov
Table 2: Representative GC Method Parameters (Post-Derivatization)
| Parameter | Condition |
|---|---|
| Derivatization Agent | Silylation (e.g., BSTFA) or Esterification |
| Column | Nonpolar capillary column (e.g., 5% Phenyl Polysiloxane) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250 °C |
| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
Mass Spectrometry-Based Detection and Quantification
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with a separation technique like HPLC, it provides a high degree of sensitivity and selectivity, making it ideal for analyzing compounds in complex matrices. nih.gov
HPLC-Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS) for Trace Analysis
For trace-level analysis, the coupling of HPLC with tandem mass spectrometry (HPLC-MS/MS) is the method of choice. vu.edu.au Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound, typically generating the deprotonated molecular ion [M-H]⁻ in negative ion mode. unipi.it
In tandem mass spectrometry (MS/MS), this precursor ion is selected and then fragmented to produce characteristic product ions. The specific transition from a precursor ion to a product ion can be monitored using Multiple Reaction Monitoring (MRM), which provides exceptional selectivity and sensitivity by filtering out background noise. vu.edu.au For monohydroxybenzoic acid isomers, a common fragmentation pathway involves the loss of carbon dioxide (CO₂) from the carboxyl group. vu.edu.au This highly specific detection allows for accurate quantification of this compound at very low concentrations, even in the presence of co-eluting matrix components. ekb.eg
Table 3: Typical HPLC-ESI-MS/MS Parameters
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion [M-H]⁻ | m/z 151.04 |
| Fragmentation | Collision-Induced Dissociation (CID) |
| Example Product Ion | Monitoring for loss of CO₂ (m/z 107.05) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) for Imaging Applications
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a powerful technique primarily used for the analysis of large molecules and for mass spectrometry imaging (MSI). bioanalysis-zone.com MALDI-MSI allows for the visualization of the spatial distribution of analytes directly within a thin slice of tissue. htximaging.com The process involves coating the sample with a matrix compound, which is a small organic molecule that absorbs laser energy. bioanalysis-zone.comnih.gov Upon irradiation with a laser, the matrix absorbs the energy and facilitates the desorption and ionization of the analyte molecules, which are then detected by the mass spectrometer. bioanalysis-zone.com
While MALDI-MSI is a potent tool for mapping metabolites, specific applications detailing the imaging of this compound are not extensively documented. A key consideration would be the selection of an appropriate matrix that co-crystallizes effectively with the analyte and does not have interfering peaks in the same mass range. Compounds like 2,5-dihydroxybenzoic acid (DHB) are common matrices used for the analysis of small molecules. htximaging.combruker.com
Capillary Electrophoresis for Chiral and Quantitative Analysis
Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. mdpi.com It offers advantages such as high efficiency, short analysis times, and low consumption of sample and reagents. nih.gov
For quantitative analysis of this compound, Capillary Zone Electrophoresis (CZE) would be the standard mode. In CZE, the compound would be separated as an anion at a pH above its pKa in a buffered solution.
The term "chiral analysis" refers to the separation of enantiomers (mirror-image isomers) of a chiral compound. This compound is an achiral molecule, meaning it does not have enantiomers and therefore cannot be resolved into different chiral forms. While CE is a powerful technique for chiral separations when a suitable chiral selector (e.g., a cyclodextrin) is added to the background electrolyte, this aspect of the technique is not applicable to this compound. mdpi.comnih.gov The utility of CE for this specific compound is therefore focused on its quantitative capabilities. researchgate.net
Applications in Biological Sample Analysis
The analysis of this compound in biological samples like wine and seaweed-based biostimulants presents considerable challenges due to the complexity of the matrices. These samples contain a vast array of compounds that can interfere with the detection and quantification of the target analyte. Consequently, highly selective and sensitive analytical techniques are required.
Analysis in Wine
While the comprehensive phenolic profile of wine is widely studied, specific data on the concentration of this compound remains limited in readily available literature. However, the analytical approaches employed for other phenolic acids in wine are directly applicable. Gas chromatography-mass spectrometry (GC-MS) following a derivatization step is a common and effective method for the analysis of benzoic acid derivatives in wine. This process increases the volatility of the compounds, making them suitable for GC analysis.
High-performance liquid chromatography (HPLC), particularly when coupled with mass spectrometry (HPLC-MS), is another powerful tool for the direct analysis of phenolic acids in wine without the need for derivatization. Reverse-phase HPLC with a suitable column can effectively separate various phenolic compounds.
Although specific quantitative data for this compound in various wine types is not extensively documented in the cited research, the established methodologies for related phenolic acids provide a robust framework for its analysis. For instance, studies on the phenolic acid profiles of red wines have successfully quantified numerous benzoic acid derivatives, demonstrating the capability of current analytical platforms to measure such compounds. researchgate.net
Analysis in Seaweed Biostimulants
Seaweed extracts are increasingly utilized in agriculture as biostimulants due to their rich composition of bioactive molecules, including phenolic acids. The characterization of these extracts is essential for understanding their mechanisms of action. High-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) has emerged as a primary technique for the detailed analysis of hydroxybenzoic acids in these products. vu.edu.au
Research on commercial seaweed biostimulants has successfully identified and quantified various isomers of hydroxybenzoic acid. vu.edu.au While these studies did not specifically report the presence of this compound, the developed methodologies are highly suitable for its detection and quantification. The sample preparation for such analyses typically involves an extraction with an organic solvent, followed by a clean-up step using solid-phase extraction (SPE) to remove interfering matrix components.
A metabolomic profiling study of a seaweed extract from Kappaphycus alvarezii identified benzoic acid among numerous other metabolites, highlighting the presence of this class of compounds in seaweed. researchgate.net This finding suggests that derivatives such as this compound could also be present and could be identified with targeted analytical approaches.
The table below illustrates a hypothetical application of an HPLC-ESI-MS/MS method for the quantification of this compound in a seaweed biostimulant, based on methods used for similar compounds. vu.edu.au
| Parameter | Value |
|---|---|
| Analytical Method | HPLC-ESI-MS/MS |
| Sample Matrix | Commercial Seaweed Biostimulant |
| Extraction Solvent | Acidified Acetonitrile |
| Clean-up | Mixed-Mode Solid-Phase Extraction |
| Quantification Ion Transition (m/z) | 151 > 107 (Hypothetical) |
| Concentration (µg/L) | Not Detected in available studies |
In a study on a fermented plant extract of soapberry pericarp, a closely related compound, 2-methyl benzoic acid, was identified using UHPLC-Q-Orbitrap HRMS. frontiersin.org This demonstrates the utility of high-resolution mass spectrometry in identifying specific isomers in complex fermented matrices.
The following table summarizes the analytical methods that are applicable for the determination of this compound in complex biological samples, based on the analysis of related compounds.
| Analytical Technique | Sample Matrix | Key Findings for Related Compounds | Reference |
|---|---|---|---|
| GC-MS (with derivatization) | Wine | Effective for the quantification of various benzoic acids. | researchgate.net |
| HPLC-ESI-MS/MS | Seaweed Biostimulant | Quantified isomers of hydroxybenzoic acid. | vu.edu.au |
| UHPLC-Q-Orbitrap HRMS | Fermented Plant Extract | Identified 2-methyl benzoic acid. | frontiersin.org |
Advanced Materials Science and Catalysis Applications of 5 Hydroxy 2 Methylbenzoic Acid Derivatives
Polymer Synthesis and Property Enhancement
The bifunctional nature of 5-Hydroxy-2-methylbenzoic acid, arising from its carboxyl and hydroxyl groups, makes it a valuable monomer or additive in polymer chemistry.
Incorporation into Polymer Backbones and Copolymers
This compound can be utilized in the synthesis of specialized polymers. chemimpex.com The carboxylic acid and hydroxyl moieties allow it to be incorporated into polymer chains through esterification, forming polyesters, or through other condensation reactions. Its derivatives can also be synthesized for specific polymerization routes. For instance, research has demonstrated the conversion of the related p-cresotinic acid (2-hydroxy-5-methylbenzoic acid) into its ethyl ester, which is then reacted with propyl iodide before hydrolysis to create 2-propoxy-5-methylbenzoic acid. nist.gov This type of derivatization, modifying the hydroxyl group into an ether linkage, provides a pathway to control reactivity and incorporate the benzoic acid structure into polymers with tailored properties.
Influence on Material Durability and Resistance to Environmental Factors
When integrated into polymer systems, this compound can enhance material properties, including durability and resistance to environmental degradation. chemimpex.com The phenolic hydroxyl group imparts antioxidant capabilities, which are crucial for protecting materials from oxidative stress caused by exposure to UV radiation, heat, and atmospheric pollutants. chemimpex.com This antioxidant function helps to prevent the chemical breakdown of polymer chains, thereby extending the service life of the material.
Functional Materials Development (e.g., UV Filters, Preservatives in Functional Materials)
The inherent chemical characteristics of this compound make it a candidate for the development of functional materials that require specific protective properties. Its documented use in cosmetic formulations as a UV filter and preservative highlights its potential in broader material science applications. chemimpex.com The aromatic ring structure is effective at absorbing ultraviolet radiation, a key requirement for UV-stabilizing additives in plastics, coatings, and other materials exposed to sunlight.
Design of Organic Frameworks and Self-Assembled Structures
This compound is identified as a potential ligand for the construction of Metal-Organic Frameworks (MOFs). bldpharm.com MOFs are highly porous materials with crystalline structures built from metal ions or clusters linked by organic molecules. The design of MOFs relies on the specific geometry and connectivity of the organic linkers.
Research into the closely related p-hydroxybenzoic acid shows its utility in forming three-dimensional MOFs where both the carboxylic and hydroxyl groups coordinate with metal centers. nih.gov The use of linkers with both these functionalities can lead to novel secondary building units (SBUs) and unique network topologies. nih.gov Similarly, this compound can act as a linker, with its carboxylate and phenolate (B1203915) groups binding to metal ions, while the methyl group would influence the pore size, geometry, and surface chemistry of the resulting framework. This functionalization is a key strategy in creating MOFs for targeted applications like gas storage or separation. For example, studies on hydroxy-modified MOF-5, synthesized using a mixture of terephthalic acid and 2-hydroxyterephthalic acid, have shown that the incorporation of hydroxyl groups into the framework is a viable strategy for creating functionalized materials. nih.gov
Supramolecular Assembly and Self-Organization Principles
The formation of stable, well-defined structures from molecular components is a cornerstone of supramolecular chemistry. The functional groups on this compound dictate its ability to participate in self-assembly through non-covalent interactions, primarily hydrogen bonding and coordination bonding.
The simultaneous presence of a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (carbonyl oxygen), along with the acidic proton of the carboxyl group, allows for the formation of intricate hydrogen-bonded networks. In the context of biological systems, studies on 2-hydroxybenzoic acid derivatives have revealed the importance of the hydroxyl and carboxylate groups in forming specific hydrogen bond interactions with amino acid residues like Val221 and Gly224 in protein binding sites. nih.gov These same principles of specific, directional interactions govern its self-organization in material systems and its assembly into the ordered structures of MOFs. nih.gov
Catalytic Applications and Ligand Design
Derivatives of this compound are valuable in the design of ligands for catalysis. The compound itself is categorized for use in developing catalysts and ligands. bldpharm.com
A significant application is the use of MOFs constructed from hydroxybenzoic acid linkers as heterogeneous catalysts. Research has demonstrated that MOFs synthesized with p-hydroxybenzoic acid can effectively catalyze the ring-opening polymerization of monomers like ε-caprolactone. nih.gov The metal nodes within the framework act as the catalytic active sites, while the organic linker defines the structure and substrate accessibility. This suggests that MOFs derived from this compound could also exhibit catalytic activity. Furthermore, research on other benzoic acid derivatives, such as terephthalic acid, has shown that MOFs can be engineered for specific catalytic reactions like the hydrodeoxygenation of biomass-derived molecules. rsc.org The design of ligands for specific catalytic or binding purposes is also an active area of research, with 2-hydroxybenzoic acid derivatives being systematically modified to act as potent and selective enzyme inhibitors. nih.gov
Table 2: Summary of Applications and Relevant Functional Groups
| Application Area | Key Functional Groups Involved | Research Finding Summary |
|---|---|---|
| Polymer Synthesis | Carboxylic Acid, Hydroxyl Group | Can be incorporated as a monomer to form polyesters and other copolymers. chemimpex.com |
| Material Durability | Phenolic Hydroxyl Group | Imparts antioxidant properties, enhancing resistance to environmental factors. chemimpex.com |
| UV Filters | Aromatic Ring, Hydroxyl Group | Used in the development of UV filters for functional materials and cosmetics. chemimpex.com |
| MOF Construction | Carboxylic Acid, Hydroxyl Group | Acts as an organic linker to form porous, crystalline metal-organic frameworks. bldpharm.comnih.gov |
| Catalysis | Carboxylic Acid, Hydroxyl Group (as ligands) | MOFs derived from hydroxybenzoic acids can act as heterogeneous catalysts for reactions like ring-opening polymerization. nih.gov |
Future Directions and Emerging Research Areas for 5 Hydroxy 2 Methylbenzoic Acid
Integration of Multi-Omics Data for Comprehensive Biological Understanding
Future research will increasingly rely on the integration of multi-omics data to build a comprehensive picture of how 5-hydroxy-2-methylbenzoic acid and its derivatives interact with biological systems. This approach, which combines genomics, transcriptomics, proteomics, and metabolomics, can reveal the intricate molecular pathways modulated by these compounds. By analyzing the complete set of genes, RNA transcripts, proteins, and metabolites in a biological sample, researchers can move beyond single-target-based assays to a more holistic understanding of a compound's effects.
For instance, transcriptomic analysis can identify genes that are up- or down-regulated in response to treatment with a this compound derivative, while proteomics can reveal subsequent changes in protein expression and post-translational modifications. Metabolomics can then provide a snapshot of the metabolic fingerprint of the cell, highlighting alterations in key biochemical pathways. The integrated analysis of these datasets will be instrumental in elucidating mechanisms of action, identifying novel therapeutic targets, and discovering predictive biomarkers for a compound's efficacy.
Table 1: Potential Multi-Omics Approaches for this compound Research
| Omics Discipline | Research Focus | Potential Insights |
|---|---|---|
| Genomics | Identifying genetic variations influencing response to derivatives. | Personalized medicine applications, patient stratification. |
| Transcriptomics | Profiling gene expression changes in cells or tissues. | Elucidation of molecular mechanisms, pathway analysis. |
| Proteomics | Analyzing protein expression and modification patterns. | Target identification, understanding post-translational regulation. |
| Metabolomics | Measuring changes in small-molecule metabolite profiles. | Insight into metabolic reprogramming, biomarker discovery. |
Advanced Nanomaterial-Based Delivery Systems for Bioactive Derivatives
A significant hurdle in the therapeutic application of many bioactive compounds, including derivatives of this compound, is their suboptimal pharmacokinetic properties, such as poor solubility and limited bioavailability. Advanced nanomaterial-based delivery systems offer a promising solution to these challenges. pharmaexcipients.com Encapsulating bioactive derivatives within nanoparticles can protect them from degradation, enhance their solubility, and enable targeted delivery to specific tissues or cells. researchgate.netmdpi.com
Future research will focus on the development of novel nanocarriers, such as liposomes, polymeric nanoparticles, and nanoemulsions, specifically designed for this compound derivatives. pharmaexcipients.comebrary.net These delivery systems can be engineered to release the encapsulated compound in a controlled manner, maintaining therapeutic concentrations over an extended period and minimizing off-target effects. Furthermore, the surface of these nanoparticles can be functionalized with targeting ligands to direct them to disease sites, thereby increasing efficacy and reducing systemic toxicity. The application of these advanced delivery systems is expected to significantly enhance the therapeutic potential of this compound derivatives in various disease contexts.
High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery
The discovery of novel bioactive derivatives of this compound will be accelerated by the adoption of high-throughput screening (HTS) and combinatorial chemistry. HTS allows for the rapid screening of vast libraries of compounds against a panel of biological targets, enabling the identification of promising lead molecules. nih.gov In parallel, combinatorial chemistry provides a powerful platform for the synthesis of large and diverse libraries of this compound derivatives. rsc.org
By systematically modifying the core structure of this compound with a variety of functional groups, researchers can generate a multitude of new chemical entities. These libraries can then be subjected to HTS to identify compounds with desired biological activities, such as antimicrobial or anticancer properties. nih.govijcrt.org This integrated approach of combinatorial synthesis and high-throughput screening will streamline the drug discovery process, significantly reducing the time and cost associated with identifying and optimizing novel therapeutic agents derived from this compound. nih.gov
Sustainable Synthesis and Green Chemistry Approaches in Production
In line with the growing emphasis on environmental sustainability, future research will prioritize the development of green chemistry approaches for the production of this compound and its derivatives. Traditional chemical synthesis methods often rely on harsh reagents, toxic solvents, and energy-intensive processes, leading to significant environmental impact. essfeed.com Green chemistry principles aim to mitigate these issues by focusing on the use of renewable feedstocks, environmentally benign solvents, and energy-efficient catalytic processes. essfeed.comijarsct.co.in
A key area of exploration will be the use of biocatalysis, which employs enzymes or whole microorganisms to carry out chemical transformations with high selectivity and under mild reaction conditions. researchgate.netrsc.org Researchers are also investigating the use of renewable starting materials, such as lignin-based benzoic acid derivatives, to reduce the reliance on fossil fuels. rsc.org The adoption of these sustainable synthesis strategies will not only minimize the environmental footprint of this compound production but also contribute to the development of a more circular and sustainable chemical industry. essfeed.com
Table 2: Green Chemistry Approaches in Benzoic Acid Production
| Green Chemistry Principle | Application in this compound Production |
|---|---|
| Use of Renewable Feedstocks | Synthesis from lignin (B12514952) or other biomass-derived sources. rsc.org |
| Biocatalysis | Enzymatic synthesis to improve selectivity and reduce waste. rsc.org |
| Benign Solvents | Replacement of hazardous organic solvents with water or ionic liquids. |
| Energy Efficiency | Development of catalytic processes that operate at lower temperatures and pressures. google.com |
Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design and discovery of new derivatives of this compound. These computational tools can analyze vast datasets of chemical structures and biological activities to identify structure-activity relationships (SARs) that are not readily apparent to human researchers. ijcrt.orgnih.gov By learning from existing data, ML models can predict the bioactivity, toxicity, and pharmacokinetic properties of novel, yet-to-be-synthesized compounds. github.comfrontiersin.orgnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
